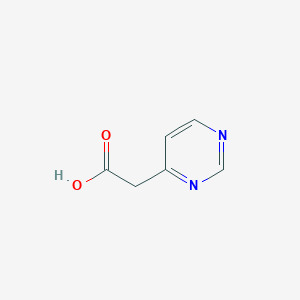

Pyrimidin-4-YL-acetic acid

描述

Significance of the Pyrimidine (B1678525) Nucleus in Bioactive Molecular Design

The pyrimidine ring system, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a cornerstone of medicinal chemistry and molecular biology. nih.govwjarr.comgsconlinepress.com Its fundamental importance stems from its presence as a core component of the nucleobases cytosine, thymine, and uracil, which are essential building blocks of the nucleic acids DNA and RNA. nih.govrroij.com This central role in the chemistry of life makes the pyrimidine scaffold a "privileged structure" in drug design, as its derivatives can readily interact with a multitude of biological targets. bohrium.com

Beyond its role in genetics, the pyrimidine nucleus is found in various natural products, including vitamin B1 (thiamine). nih.govgsconlinepress.com Synthetic pyrimidine derivatives have been developed into a vast array of therapeutic agents with a remarkably broad spectrum of pharmacological activities. scispace.commdpi.com These activities include anticancer, antimicrobial (antibacterial and antifungal), antiviral, anti-inflammatory, analgesic, anticonvulsant, antihypertensive, and antioxidant properties. nih.govnih.govmdpi.com The versatility of the pyrimidine ring allows for structural modifications at multiple positions, enabling chemists to fine-tune the physicochemical and pharmacological properties of the resulting molecules to achieve desired therapeutic effects. bohrium.commdpi.com The proven success and diverse biological potential of pyrimidine-based compounds ensure continued interest in this scaffold for the development of novel therapeutics. gsconlinepress.commdpi.com

Contextualization of Acetic Acid Moiety Integration within Heterocyclic Systems

The integration of an acetic acid moiety onto heterocyclic scaffolds is a well-established strategy in medicinal chemistry to modulate a compound's properties and biological activity. nih.govbenthamdirect.com The carboxylic acid group can significantly influence a molecule's polarity and solubility, which are critical parameters for its pharmacokinetic profile. cymitquimica.com This functional group can participate in hydrogen bonding and ionic interactions with biological targets such as enzymes and receptors, often acting as a key pharmacophoric element. benthamdirect.com

In many cases, the acetic acid side chain serves as a linker, connecting the heterocyclic core to another functional group or pharmacophore. ontosight.ai However, it can also be directly responsible for the compound's biological effects. For instance, heterocyclic aryl acetic acids have been investigated for their anti-inflammatory and antioxidant activities. benthamdirect.com The synthesis of various heterocyclic compounds bearing an acetic acid group, such as indole-3-acetic acid derivatives and phenoxy acetic acid derivatives, has led to the discovery of agents with antimicrobial, cytotoxic, and hypolipidemic activities. nih.govresearchgate.net The strategic placement of an acetic acid moiety is a versatile tool for optimizing lead compounds in drug discovery. openmedicinalchemistryjournal.com

Problem Statement: The Underexplored Potential of Pyrimidin-4-YL-acetic Acid as a Distinctive Research Target

Despite the widespread importance of both the pyrimidine nucleus and the acetic acid moiety in drug design, the specific compound This compound remains a relatively underexplored research target. aladdin-e.combldpharm.com A review of the scientific literature reveals that research has predominantly focused on more complex, highly substituted derivatives. nih.govresearchgate.netresearchgate.net For example, studies have detailed the synthesis and biological evaluation of compounds like 2-(4-(2-amino-6-(4-substituted phenyl) pyrimidin-4-yl)-2-substituted phenoxy) acetic acid derivatives and chloro complexes of {[6-amino-2-(butylsulfanyl)pyrimidin-4-yl]oxy}acetic acid. nih.govresearchgate.net

This focus on complex analogues, while valuable, has left the parent scaffold, this compound, comparatively uncharacterized. fluorochem.co.uk This compound represents a fundamental building block from which a vast chemical space can be systematically explored. A thorough investigation of its synthesis, reactivity, and baseline biological activity is essential for understanding the structure-activity relationships within this class of compounds. The limited specific data on this compound suggests a knowledge gap, highlighting its potential as a distinctive and foundational target for future research programs aimed at discovering novel bioactive agents. rroij.commdpi.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 325491-53-0 | bldpharm.com |

| Molecular Formula | C₆H₆N₂O₂ | cymitquimica.com |

| Molecular Weight | 138.126 g/mol | fluorochem.co.uk |

| Physical State | Solid | fluorochem.co.uk |

| Purity | ≥95.0% | fluorochem.co.uk |

Table 2: Examples of Synthesized Pyrimidine Acetic Acid Derivatives

| Compound Name/Class | Brief Description | Reference |

| 2-(4-(2-amino-6-(4-substituted phenyl) pyrimidin-4-yl)-2-substituted phenoxy) acetic acid derivatives | A series synthesized and evaluated for in vivo hypolipidemic activity in rats. | nih.gov |

| {[6-Amino-2-(butylsulfanyl)pyrimidin-4-yl]oxy}acetic acid | Used as a ligand to synthesize a chloro complex of Palladium(II). The ligand coordinates through a nitrogen atom of the pyrimidine ring. | researchgate.net |

| (4-Aryl-6-phenyl-pyrimidin-2-ylsulfanyl)-acetic acid ethyl ester | Synthesized as part of a study on new pyrimidine and pyrimido[4,5-d]pyrimidine (B13093195) derivatives. | researchgate.net |

| (4-pyrimidin-2-ylpiperazin-1-yl)acetic acid | A piperazine-containing pyrimidine acetic acid derivative used in medicinal chemistry research. | cymitquimica.com |

| Acetic acid, ((7-amino-(1,2,4)triazolo(1,5-c)pyrimidin-5-yl)thio)-, ((4-nitrophenyl)methylene)hydrazide | A complex derivative featuring a fused triazolo-pyrimidine ring system, explored for potential biological activities. | ontosight.ai |

Table 3: Selected Reported Biological Activities of Pyrimidine-Based Scaffolds

| Biological Activity | Description | References |

| Anticancer | Pyrimidine derivatives are known to target various proteins involved in cancer progression, such as kinases. | nih.govmdpi.comnih.gov |

| Antimicrobial | Includes antibacterial and antifungal properties. Some derivatives act as antifolates, inhibiting microbial growth. | wjarr.comgsconlinepress.comnih.gov |

| Antiviral | The pyrimidine core is central to many antiviral drugs, including those targeting HIV and herpes viruses. | nih.govrroij.com |

| Anti-inflammatory | Certain pyrimidine analogues have demonstrated significant anti-inflammatory effects in preclinical models. | nih.govmdpi.comresearchgate.net |

| Cardiovascular | Derivatives have been developed that exhibit antihypertensive and hypolipidemic activities. | nih.govnih.govignited.in |

| CNS Activity | Includes anticonvulsant and CNS depressant properties reported for various pyrimidine-containing compounds. | nih.govmdpi.comresearchgate.net |

Structure

3D Structure

属性

IUPAC Name |

2-pyrimidin-4-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c9-6(10)3-5-1-2-7-4-8-5/h1-2,4H,3H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INKXJLOOBMPRMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN=C1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20614663 | |

| Record name | (Pyrimidin-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20614663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

325491-53-0 | |

| Record name | (Pyrimidin-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20614663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Pyrimidin 4 Yl Acetic Acid and Its Diverse Derivatives

Synthetic Pathways to the Pyrimidin-4-YL-acetic Acid Core Structure

The construction of the pyrimidine (B1678525) ring is a well-established field, with several strategic approaches available to chemists. These methods range from classical condensation reactions to modern multicomponent strategies, each offering distinct advantages in terms of efficiency, substrate scope, and regioselectivity.

The most widely utilized method for constructing the pyrimidine ring involves the condensation of a three-carbon, 1,3-bifunctional fragment with a compound containing an N-C-N moiety, such as an amidine, urea, thiourea, or guanidine (B92328). bu.edu.eg This convergent synthesis approach is highly versatile. For instance, the reaction of β-formyl enamides with urea, catalyzed by samarium chloride under microwave irradiation, provides an efficient route to pyrimidine derivatives. organic-chemistry.org

Another prominent strategy is the condensation of dielectrophiles containing a three-carbon chain with dinucleophiles like guanidine. nih.gov This method directly introduces an amino group at the 2-position of the pyrimidine ring. nih.gov The yields for such cyclization reactions, which can produce pyrimidines with various substituents (e.g., Alkyl, Aryl, CF3), are often high, ranging from 60–95%. nih.gov

A specific example involves the synthesis of ethyl-(4,6-dimethyl-pyrimidin-2-yl-amino)-acetate, which is prepared by reacting 2-amino-4,6-dimethyl-pyrimidine with ethyl chloroacetate (B1199739) in the presence of a catalyst like anhydrous K2CO3. niscair.res.in This is followed by condensation with hydrazine (B178648) hydrate (B1144303) to form the corresponding acetic acid hydrazide, demonstrating how the acetic acid side chain can be built upon a pre-formed pyrimidine ring through condensation. niscair.res.in

The pyrimidine ring is characterized by π-electron deficiency, which facilitates nucleophilic aromatic substitution, particularly at the 2, 4, and 6 positions. wikipedia.org This reactivity is exploited in synthetic strategies that use halogenated pyrimidines as precursors. A halogen, typically chlorine, at the 4-position serves as an excellent leaving group that can be displaced by a variety of nucleophiles.

For example, ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate readily undergoes substitution reactions with nucleophiles such as dimethylamine, sodium phenoxide, and sodium thiophenoxide to yield the corresponding 4-substituted products. rsc.org This principle can be extended to introduce the acetic acid moiety by reacting a 4-chloropyrimidine (B154816) with the enolate of an acetic acid ester. The lability of substituents on the pyrimidine ring is further demonstrated by the reaction of 4-chloro-2-methylthiopyrimidine (B146335) with an excess of sodium methoxide, which results in the substitution of both the chloro and methylthio groups to give a dimethoxy pyrimidine derivative. rsc.org

Acid-catalyzed amination of halogenated pyrimidines in water has also been shown to be effective. nih.gov The weakly basic nitrogen atoms in the pyrimidine ring appear to be essential for promoting this acid-catalyzed substitution. nih.gov

Multicomponent reactions (MCRs) are highly efficient processes that allow the synthesis of complex molecules in a single step from three or more starting materials, making them attractive for creating libraries of diverse compounds. acs.orgnih.gov Several MCRs have been developed for the synthesis of the pyrimidine core.

A notable example is the regioselective, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols. organic-chemistry.orgacs.orgnih.gov This reaction proceeds through a sequence of condensation and dehydrogenation steps, liberating hydrogen and water, to produce highly and unsymmetrically substituted pyrimidines in yields of up to 93%. acs.orgnih.gov

Other MCR strategies include:

A ZnCl2-catalyzed three-component coupling reaction of functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297) to yield 4,5-disubstituted pyrimidine derivatives. organic-chemistry.org

An oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol, which offers an eco-friendly route to pyrimidine derivatives and tolerates a wide range of functional groups. organic-chemistry.org

Table 1: Comparison of Synthetic Strategies for the Pyrimidine Core

| Strategy | Key Reactants | Key Features | Reported Catalysts/Conditions | Reference(s) |

|---|---|---|---|---|

| Condensation/Cyclization | 1,3-Dicarbonyls, Amidines/Ureas | Versatile, classical method | Samarium chloride, K2CO3 | bu.edu.egorganic-chemistry.orgniscair.res.in |

| Nucleophilic Substitution | 4-Halopyrimidines, Nucleophiles | Utilizes electron-deficient nature of the ring | Acidic conditions, various bases | wikipedia.orgrsc.orgnih.gov |

| Multicomponent Reaction | Amidines, Alcohols, Ketones | High efficiency, atom economy, diversity | Iridium-pincer complexes, ZnCl2 | organic-chemistry.orgacs.orgnih.gov |

Derivatization and Structural Diversification of this compound

Once the core structure of this compound or its ester precursor is synthesized, further modifications can be made to the pyrimidine ring to explore structure-activity relationships and develop new analogues.

A wide array of substituents can be introduced onto the pyrimidine ring using various organic reactions. The choice of method often depends on the desired substituent and the existing functionality on the ring.

Amino Groups: As mentioned, the use of guanidine in condensation reactions is a direct way to install an amino group at the C2 position. nih.gov Alternatively, nucleophilic substitution of a halogen at the C4 position with an amine is a common and effective method for introducing amino substituents. rsc.orgnih.gov

Aryl and Alkyl Groups: Aryl groups can be introduced through methods such as oxidative annulation involving aryl ketones. organic-chemistry.org Reactions of pyrimidine precursors with Grignard or alkyllithium reagents can yield 4-alkyl or 4-aryl pyrimidines after aromatization. wikipedia.org Furthermore, the iridium-catalyzed multicomponent reaction provides immediate access to pyrimidines that are highly decorated with various alkyl or aryl substituents. nih.govfigshare.com

Other Functional Groups: Nucleophilic substitution of a 4-chloropyrimidine is a versatile route to introduce a range of functionalities. Treatment with sodium phenoxide or sodium thiophenoxide can introduce aryloxy and arylthio groups, respectively. rsc.org

Table 2: Methods for Introducing Substituents on the Pyrimidine Ring

| Substituent | Method | Precursor | Example Reagents | Reference(s) |

|---|---|---|---|---|

| Amino | Condensation/Cyclization | 1,3-Dicarbonyl compound | Guanidine | nih.gov |

| Amino | Nucleophilic Substitution | 4-Chloropyrimidine | Dimethylamine, Anilines | rsc.orgnih.gov |

| Aryl | Oxidative Annulation | Aryl ketone, Amidine | K2S2O8 | organic-chemistry.org |

| Alkyl/Aryl | Multicomponent Reaction | Amidine, Alcohols | Iridium catalyst | nih.govfigshare.com |

| Alkyl/Aryl | Organometallic Addition | Pyrimidine | Grignard/Alkyllithium reagents | wikipedia.org |

| Aryloxy | Nucleophilic Substitution | 4-Chloropyrimidine | Sodium phenoxide | rsc.org |

Modifications of the Pyrimidine Ring System

Formation of Fused Heterocyclic Systems Containing the Pyrimidine Moiety

This compound and its derivatives serve as versatile precursors for the synthesis of a variety of fused heterocyclic systems. The reactive methylene (B1212753) group of the acetic acid side chain and the pyrimidine ring itself provide multiple sites for cyclization reactions, leading to the formation of thienopyrimidines, pyrazolopyrimidines, pyrrolopyrimidines, pyrido-pyrimidines, and triazolopyrimidines.

Thienopyrimidines: The synthesis of thienopyrimidines often involves the annulation of a thiophene (B33073) ring onto a pyrimidine core. While direct synthesis from this compound is not extensively documented, analogous reactions suggest plausible routes. For instance, the Gewald reaction, a multicomponent reaction involving a ketone or aldehyde, a cyanomethylene compound, and elemental sulfur, is a common method for synthesizing 2-aminothiophenes. A derivative of this compound, such as its ethyl ester, could potentially act as the active methylene compound in such a reaction, leading to a thiophene ring fused to the pyrimidine. Subsequent cyclization would yield the thieno[2,3-d]pyrimidine (B153573) scaffold. The cyclization of appropriately substituted thiophenes with reagents like formamide (B127407) is a known method to construct the pyrimidine ring of a thienopyrimidine system. nih.govekb.eg

Pyrazolopyrimidines: The construction of pyrazolopyrimidines from pyrimidine precursors is a well-established synthetic strategy. One common approach involves the reaction of a hydrazine with a pyrimidine derivative containing a suitable electrophilic center. For example, the reaction of a β-ketoester derivative of this compound with hydrazine hydrate would be expected to yield a pyrazolo[3,4-d]pyrimidine. The use of glacial acetic acid as a solvent or catalyst is common in these cyclocondensation reactions. ekb.egekb.egnih.gov For instance, the cyclocondensation of 5-aminopyrazole derivatives with β-dicarbonyl compounds in boiling acetic acid is a general method for preparing pyrazolo[1,5-a]pyrimidines. nanobioletters.com

Pyrrolopyrimidines: The synthesis of pyrrolopyrimidines can be achieved through various strategies, including the cyclization of substituted pyrroles or the annulation of a pyrrole (B145914) ring onto a pyrimidine. A plausible route starting from a this compound derivative could involve a reaction sequence where the acetic acid side chain is first converted into a suitable precursor for pyrrole ring formation. For example, a Hantzsch-type pyrrole synthesis could be envisioned, where an α-halo derivative of a this compound ester reacts with a β-enamino ester and an amine. Furthermore, acid-catalyzed cyclization of pyrrole derivatives is a key step in forming the fused pyrrolo[2,3-d]pyrimidine system. nih.gov

Pyrido-pyrimidines: The synthesis of pyrido[2,3-d]pyrimidines often involves the construction of the pyridine (B92270) ring onto a pre-existing pyrimidine. This can be achieved through condensation reactions of 5-aminopyrimidines with various 1,3-dicarbonyl compounds or their equivalents. While a direct route from this compound is not immediately obvious from the provided context, its derivatives could be functionalized to introduce an amino group at the 5-position, which could then undergo cyclization. Reductive condensation of a cyano-substituted pyrido[2,3-d]pyrimidine (B1209978) with an aniline (B41778) in the presence of Raney Ni in acetic acid has been reported for the synthesis of substituted pyrido[2,3-d]pyrimidines. nih.gov

Triazolopyrimidines: Triazolopyrimidines can be synthesized by reacting a hydrazino-pyrimidine with a one-carbon synthon like formic acid or an orthoester. A derivative of this compound, specifically a 2-hydrazino derivative, could be cyclized using glacial acetic acid to furnish a triazolo[4,3-a]pyrimidine. nih.gov The condensation of 3-amino-1,2,4-triazoles with β-ketoesters is another common method for the synthesis of ekb.egnanobioletters.comnih.govtriazolo[1,5-a]pyrimidines, where acetic acid is often used as a catalyst. kjpupi.idsemanticscholar.org

Table 1: Synthetic Approaches to Fused Heterocyclic Systems

| Fused System | General Precursors | Key Reagents/Conditions | Plausible Adaptation for this compound |

|---|---|---|---|

| Thienopyrimidines | 2-Aminothiophene-3-carboxylates, Pyrimidine-thiols | Formamide, Gewald reaction conditions | Use of a this compound ester as the active methylene component in a Gewald-type reaction. |

| Pyrazolopyrimidines | 5-Aminopyrazoles, Hydrazino-pyrimidines, β-Ketoesters | Hydrazine hydrate, Acetic acid, Acetylacetone | Reaction of a β-ketoester derivative of this compound with hydrazine. |

| Pyrrolopyrimidines | Substituted pyrroles, 4-Chloropyrrolopyrimidines | Acid-catalyzed cyclization, Hydrazine hydrate | Functionalization of the acetic acid side chain to create a precursor for a Paal-Knorr or Hantzsch pyrrole synthesis. |

| Pyrido-pyrimidines | 5-Aminopyrimidines, 1,3-Diketones | Acetic acid, Raney Ni | Conversion of this compound to a 5-amino derivative followed by cyclization. |

| Triazolopyrimidines | 3-Amino-1,2,4-triazoles, Hydrazino-pyrimidines | Formic acid, Acetic acid, Triethyl orthoformate | Conversion of this compound to a 2-hydrazino derivative and subsequent cyclization. |

Transformations at the Acetic Acid Side Chain

The acetic acid side chain of this compound is a key site for chemical modifications, allowing for the introduction of various functional groups and the extension of the molecular framework. Common transformations include esterification, hydrazide formation, and amidation, which yield derivatives with potentially altered physicochemical properties and biological activities.

Esterification: The esterification of this compound can be readily achieved through standard methods. For instance, reaction with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions will yield the corresponding ester. Alternatively, the acid can be converted to its more reactive acid chloride by treatment with thionyl chloride or oxalyl chloride, followed by reaction with an alcohol. A patent has described the synthesis of 5-halopyrimidine-4-carboxylic acid esters via a Minisci reaction, where acetic acid was used as a co-solvent to improve the solubility of lipophilic aldehydes. ucla.edu

Hydrazide Formation: Hydrazides of this compound are valuable intermediates for the synthesis of other heterocyclic systems, such as pyrazoles and triazoles. They are typically prepared by reacting the corresponding ester of this compound with hydrazine hydrate in a suitable solvent like ethanol (B145695) or methanol. The reaction is usually carried out at reflux temperature.

Amidation: The amidation of this compound can be accomplished by first activating the carboxylic acid group. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt). The activated acid is then reacted with a primary or secondary amine to form the desired amide. For example, the synthesis of amide analogs of triazolopyrimidines has been achieved through EDCI-HOBt mediated coupling with a substituted benzeneacetic acid. semanticscholar.org

Table 2: Functionalization of the Acetic Acid Side Chain

| Transformation | Reagents and Conditions | Product |

|---|---|---|

| Esterification | R-OH, H+ (catalyst), reflux or SOCl2 then R-OH | Pyrimidin-4-yl-acetate |

| Hydrazide Formation | Pyrimidin-4-yl-acetate, NH2NH2·H2O, EtOH, reflux | Pyrimidin-4-yl-acetohydrazide |

| Amidation | R1R2NH, DCC or EDCI/HOBt, DMF or CH2Cl2 | N-substituted-2-(pyrimidin-4-yl)acetamide |

Catalytic Approaches and Mechanistic Investigations in Synthesis

Catalysis plays a crucial role in the synthesis of pyrimidine derivatives, enhancing reaction rates, improving yields, and controlling selectivity. Both acid and base catalysis are widely employed, and the development of novel catalytic systems is an active area of research.

Acid Catalysis: Acid catalysis is frequently utilized in the synthesis of pyrimidine-containing fused heterocycles. For example, the cyclization of 2-hydrazino derivatives of thienopyrimidines to form triazolo derivatives is often carried out in glacial acetic acid. nih.gov Similarly, the synthesis of pyrazolopyrimidines through the cyclocondensation of aminopyrazoles with β-dicarbonyl compounds is typically performed in boiling acetic acid. nanobioletters.com The acid protonates a carbonyl group, making it more electrophilic and facilitating the nucleophilic attack by an amino group, which is a key step in many cyclization reactions. In the amination of 4-chloropyrrolopyrimidines, acidic conditions are employed to promote the nucleophilic aromatic substitution, with hydrochloric acid, sulfuric acid, or acetic acid being effective catalysts. nih.govacs.org

Base Catalysis: Base catalysis is also instrumental in many synthetic transformations leading to pyrimidine derivatives. The cyclization of thioureidothiophenes to yield thieno[2,3-d]pyrimidinones is often carried out in the presence of a base like ethanolic sodium ethoxide. ekb.eg Strong bases such as sodium hydroxide (B78521) and potassium hydroxide are also used to catalyze the cyclization of thiophene derivatives to form thienopyrimidines. The base deprotonates a nucleophilic group, such as an amine or a thiol, increasing its reactivity towards an electrophilic center. Microwave-assisted synthesis of pyrimidines using basic alumina (B75360) as a catalyst has been shown to be an efficient and environmentally benign approach. researchgate.net

The development of novel catalytic systems aims to improve the efficiency, selectivity, and sustainability of pyrimidine synthesis. Recent research has focused on the use of transition metal catalysts, organocatalysts, and nanocatalysts.

For instance, copper-catalyzed tandem reactions have been developed for the synthesis of sulfonamide pyrimidine derivatives. mdpi.com Gold complexes have been shown to catalyze the intermolecular [2+2+2] cycloaddition of ynamides with nitriles to afford 4-aminopyrimidines. mdpi.com Rhodium-catalyzed enantioselective [4+2] cycloadditions have been employed to produce pyrimidinones (B12756618) with high enantioselectivity. mdpi.com

Organocatalysts, such as L-proline, have been used in the synthesis of pyrano[2,3-d]pyrimidines. acs.org In addition, β-cyclodextrin has been utilized as a recyclable and non-toxic catalyst for the synthesis of pyrimidine derivatives in aqueous media. mdpi.com Nanocatalysts, such as nanostructured erbium coated with folic acid immobilized on cobalt ferrite, have been employed for the synthesis of pyrano[2,3-d]pyrimidines under sonication. acs.org These novel catalytic systems offer advantages such as mild reaction conditions, high yields, and the potential for catalyst recycling, contributing to the development of more sustainable synthetic methodologies.

Comprehensive Biological and Pharmacological Spectrum of Pyrimidin 4 Yl Acetic Acid Derivatives

Anticancer and Cytotoxic Activities in Oncology Research

The quest for more effective and selective anticancer agents has led to the extensive investigation of pyrimidine-based compounds. Derivatives of pyrimidin-4-yl-acetic acid have shown considerable promise in this area, exhibiting potent cytotoxic and cytostatic effects against various cancer cell lines. Their mechanisms of action often involve the modulation of key cellular pathways and the induction of programmed cell death.

In Vitro Cytostatic and Cytotoxic Efficacy against Cancer Cell Lines

Numerous studies have documented the in vitro anticancer activity of this compound derivatives across a panel of human cancer cell lines. These compounds have demonstrated significant efficacy in inhibiting the proliferation of various tumor types, including breast, colon, and liver cancers. The cytotoxic potential is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cell population.

For instance, certain pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have shown notable cytotoxic effects. Specifically, two compounds within this class exhibited significant antitumor efficacy against HCT-116 (colon cancer) and PC-3 (prostate cancer) cell lines, with IC50 values of 59.18 µM and 67.27 µM, respectively ekb.eg. Another study highlighted a thieno[2,3-d]pyrimidine (B153573) derivative that was particularly effective against the MCF-7 breast cancer cell line, with an IC50 value of approximately 18.87 μg/mL ekb.eg. Furthermore, pyrimidine (B1678525) pyrazoline-anthracene derivatives have been evaluated against HepG2 and Huh-7 hepatocellular carcinoma cell lines, with one compound showing IC50 values of 5.34 µg/mL and 6.13 µg/mL, respectively ekb.eg.

Table 1: In Vitro Cytotoxic Activity of this compound Derivatives against Various Cancer Cell Lines

| Compound Type | Cancer Cell Line | IC50 Value |

|---|---|---|

| Pyrazolo[1,5-a]pyrimidine derivative | HCT-116 (Colon) | 59.18 µM ekb.eg |

| Pyrazolo[1,5-a]pyrimidine derivative | PC-3 (Prostate) | 67.27 µM ekb.eg |

| Thieno[2,3-d]pyrimidine derivative | MCF-7 (Breast) | 18.87 µg/mL ekb.eg |

| Pyrimidine pyrazoline-anthracene derivative | HepG2 (Liver) | 5.34 µg/mL ekb.eg |

| Pyrimidine pyrazoline-anthracene derivative | Huh-7 (Liver) | 6.13 µg/mL ekb.eg |

Modulation of Cellular Pathways and Targets (e.g., Cyclin-Dependent Kinases)

A key mechanism through which this compound derivatives exert their anticancer effects is by modulating critical cellular pathways that control cell cycle progression and proliferation. A prominent target for these compounds is the family of cyclin-dependent kinases (CDKs), which are essential for the orderly transition between different phases of the cell cycle.

Research has led to the identification and structure-guided optimization of a series of 4-(pyrazol-4-yl)-pyrimidines as selective inhibitors of CDK4 and CDK6. nih.govnovartis.com These kinases, in complex with cyclin D, play a pivotal role in the G1 phase of the cell cycle. By inhibiting CDK4/6, these pyrimidine derivatives can halt the cell cycle in the G0/G1 phase, thereby preventing cancer cell proliferation. researchgate.net The selectivity of these compounds for CDK4/6 over other CDKs, such as CDK1 and CDK2, has been demonstrated in both enzymatic and cellular assays. nih.govnovartis.com This targeted inhibition of specific CDKs represents a promising strategy for developing more effective and less toxic cancer therapies.

Apoptosis Induction Mechanisms

In addition to their cytostatic effects, many this compound derivatives can induce apoptosis, or programmed cell death, in cancer cells. Apoptosis is a crucial process for eliminating damaged or unwanted cells, and its dysregulation is a hallmark of cancer.

Studies have shown that certain pyrimidine derivatives can trigger apoptosis through various mechanisms. For example, some compounds have been observed to arrest the cell cycle at specific checkpoints, which can subsequently lead to the initiation of the apoptotic cascade. researchgate.net The induction of apoptosis is often characterized by morphological changes in the cell, such as membrane blebbing and chromatin condensation, as well as biochemical events like the activation of caspases. The ability of these compounds to induce apoptosis underscores their potential as effective anticancer agents. nih.gov

Antimicrobial Efficacy: Antibacterial, Antifungal, and Antiviral Potency

Beyond their anticancer properties, derivatives of this compound have also demonstrated significant antimicrobial activity. This includes efficacy against a range of bacterial and fungal pathogens, highlighting their potential as broad-spectrum antimicrobial agents.

Evaluation against Bacterial Pathogens (Gram-Positive and Gram-Negative)

Derivatives of pyrimidine have been shown to possess antibacterial properties against both Gram-positive and Gram-negative bacteria. Their efficacy is often evaluated by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.

For example, a series of pyrimidine derivatives has been synthesized and tested against various bacterial species, including Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). ias.ac.inbohrium.com In some cases, these compounds have shown promising activity, with MIC values comparable to or even better than standard antibiotics. ias.ac.in The development of new antibacterial agents is crucial in the face of growing antibiotic resistance, and this compound derivatives represent a promising scaffold for the discovery of novel antibacterial drugs.

Table 2: Antibacterial Activity of Pyrimidine Derivatives

| Bacterial Strain | Compound Type | MIC Value |

|---|---|---|

| Staphylococcus aureus | Triazole substituted pyrimidine derivative | - |

| Escherichia coli | Triazole substituted pyrimidine derivative | - |

| Pseudomonas aeruginosa | Triazole substituted pyrimidine derivative | - |

Specific MIC values were not provided in the source material, but the compounds were reported to have promising activity. ias.ac.inbohrium.com

Assessment of Antifungal Properties

In addition to their antibacterial action, certain this compound derivatives have also exhibited antifungal activity. Fungal infections, particularly in immunocompromised individuals, can be life-threatening, and there is a continuous need for new and effective antifungal agents.

Studies have investigated the antifungal potential of pyrimidine derivatives against clinically relevant fungi such as Candida albicans. nih.govresearchgate.net The mechanism of action for some of these compounds is believed to involve the inhibition of key fungal enzymes, such as lanosterol (B1674476) demethylase, which is essential for ergosterol (B1671047) biosynthesis. nih.gov Ergosterol is a vital component of the fungal cell membrane, and its disruption can lead to fungal cell death. The antifungal activity of these derivatives, coupled with their novel mechanisms of action, makes them attractive candidates for further development as antifungal drugs.

Investigation of Antiviral Activity

Derivatives of the pyrimidine scaffold have been investigated for their potential as antiviral agents. For instance, a series of 4,7-disubstituted pyrimido[4,5-d]pyrimidines were synthesized and evaluated for their antiviral properties against a panel of viruses. While the derivatives generally exhibited weak antiviral activity, some showed selective efficacy against coronaviruses 229E and OC43. mdpi.com The structure of the substituent at position 7 of the pyrimido[4,5-d]pyrimidine (B13093195) core was found to be a critical determinant of antiviral effectiveness. Specifically, compounds bearing longer aliphatic chains or a cyclopropylamine (B47189) at this position, such as compounds 7a, 7b, and 7f, demonstrated notable efficacy against human coronavirus 229E (HCoV-229E). mdpi.com In contrast, derivatives with an N-methylpiperazinyl group at the same position were inactive. mdpi.com These findings suggest that the pyrimidino[4,5-d]pyrimidine framework may serve as a valuable scaffold for the development of novel antiviral agents targeting human coronaviruses. mdpi.com

It has also been noted that pyrimidines play a crucial role in the inhibition of mRNA nuclear export by viral virulence factors, highlighting another avenue through which pyrimidine derivatives could exert antiviral effects. rupress.org The suppression of pyrimidine synthesis has been shown to impair viral replication, a discovery that could inform the development of broad-spectrum antiviral strategies. rupress.org

Table 1: Antiviral Activity of Selected Pyrimido[4,5-d]pyrimidine Derivatives against HCoV-229E

| Compound | Substituent at Position 7 | Activity against HCoV-229E |

|---|---|---|

| 7a | Cyclopropylamino | Remarkable efficacy |

| 7b | Cyclopropylamino | Remarkable efficacy |

| 7f | Longer aliphatic chain | Remarkable efficacy |

| 7d | N-methylpiperazinyl | Inactive |

| 7h | N-methylpiperazinyl | Inactive |

| 7k | N-methylpiperazinyl | Inactive |

| 7c | Tetrahydronaphthalene | Inactive |

Anti-inflammatory and Analgesic Research

The anti-inflammatory and analgesic potential of pyrimidine derivatives has been a subject of considerable research. wisdomlib.org Certain pyrimidine compounds have demonstrated anti-inflammatory activities that are superior to established drugs such as ibuprofen (B1674241) and acetylsalicylic acid. wisdomlib.org

In one study, novel series of bicyclic, tricyclic, and tetracyclic condensed pyrimidines were synthesized and evaluated for their analgesic and anti-inflammatory effects. nih.gov The analgesic activity was assessed using the acetic acid-induced writhing assay, and all tested compounds exhibited activity comparable to the standard drug, indomethacin (B1671933). nih.gov The anti-inflammatory activity was evaluated using the carrageenan-induced paw edema model in rats. nih.gov The bicyclic derivatives 3a-f and 7b showed potency comparable to indomethacin without inducing gastric ulceration, a common side effect of many non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov While some tricyclic derivatives (13a and 20a) demonstrated good activity, they were associated with gastric ulcers. nih.gov However, the tetracyclic derivative, compound 14, exhibited both high potency and a favorable safety profile. nih.gov

Another study synthesized a number of pyrimidine derivatives and screened them for anti-inflammatory and analgesic activities. researchgate.net Among the synthesized compounds, compounds 10 and 14 showed 40% and 39% anti-inflammatory activity, respectively, while compound 11 displayed 75% analgesic activity at a dose of 100 mg/kg. researchgate.netconsensus.app Furthermore, a series of 3-(2-amino-6-pyrimidin-4-yl)-6-bromo-2H-chromen-2-one derivatives were synthesized, with compounds 5i and 5j showing highly significant analgesic activity, comparable to the standard drug diclofenac (B195802) sodium, in the acetic acid-induced writhing model. researchgate.net Importantly, compound 5j was found to be a promising analgesic agent devoid of ulcerogenic effects. researchgate.net

Table 2: Anti-inflammatory and Analgesic Activities of Selected Pyrimidine Derivatives

| Compound/Derivative Series | Assay | Results | Reference |

|---|---|---|---|

| Bicyclic pyrimidines (3a-f, 7b) | Carrageenan-induced paw edema | Comparable activity to indomethacin, no gastric ulceration | nih.gov |

| Tetracyclic pyrimidine (14) | Carrageenan-induced paw edema | Highest potency and safety profile | nih.gov |

| Compound 10 | Anti-inflammatory | 40% activity | researchgate.netconsensus.app |

| Compound 14 | Anti-inflammatory | 39% activity | researchgate.netconsensus.app |

| Compound 11 | Analgesic | 75% activity | researchgate.netconsensus.app |

| Compounds 5i, 5j | Acetic acid-induced writhing | Highly significant activity, comparable to diclofenac sodium | researchgate.net |

Metabolic and Enzymatic Regulation Studies

Novel substituted pyrimidine derivatives incorporating a thiazolidinedione moiety have been synthesized and evaluated for their antidiabetic properties. nih.gov These compounds were assessed for their glucose and lipid-lowering activities in KKAy mice. nih.gov Notably, compounds 5c and 5g demonstrated significantly more potent biological activity than the reference compounds, pioglitazone (B448) and rosiglitazone. nih.gov Acetic acid itself has been suggested to improve conditions like hyperlipidemia and hyperglycemia. nih.gov Studies comparing acetic acid vinegar and Monascus-fermented grain vinegar found that both could reduce body weight, liver weight, and hepatic triglyceride content in mice. nih.gov They also led to lower levels of fasting blood glucose, insulin, and leptin. nih.gov These findings indicate that the acetic acid component is central to the hypoglycemic and hypolipogenic effects. nih.gov

Aldose reductase is a key enzyme in the polyol pathway, and its inhibition is a therapeutic target for preventing diabetic complications. mdpi.com A series of (5-Hydroxy-4-oxo-2-styryl-4H-pyridin-1-yl)-acetic acid derivatives were designed and evaluated as multifunctional aldose reductase inhibitors. mdpi.comnih.gov The compound {2-[2-(3,4-dihydroxy-phenyl)-vinyl]-5-hydroxy-4-oxo-4H-pyridin-1-yl}-acetic acid (7l) was identified as the most potent, with an IC50 value of 0.789 μM. mdpi.comnih.gov This compound also showed excellent selectivity for aldose reductase (ALR2) over aldehyde reductase (ALR1), with a selectivity index of 25.23, which is higher than that of the control drug, epalrestat (B1671369) (17.37). mdpi.com

In addition to their aldose reductase inhibitory activity, these derivatives also exhibited significant antioxidant properties. mdpi.comnih.gov At a concentration of 1 μM, compound 7l scavenged DPPH radicals with an inhibition rate of 41.48%, which was substantially higher than the well-known antioxidant Trolox (11.89%). mdpi.com Furthermore, at 100 μM, it suppressed lipid peroxidation by 88.76%. mdpi.comnih.gov Similarly, 2-phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives have been identified as selective aldose reductase inhibitors with antioxidant activity, with some compounds showing activity in the micromolar to submicromolar range. researchgate.netunifi.it

Table 3: Aldose Reductase Inhibition and Antioxidant Activity of Selected this compound Analogs

| Compound | ALR2 IC50 (μM) | ALR2 Selectivity Index | DPPH Radical Scavenging (% at 1 μM) | Lipid Peroxidation Inhibition (% at 100 μM) |

|---|---|---|---|---|

| {2-[2-(3,4-dihydroxy-phenyl)-vinyl]-5-hydroxy-4-oxo-4H-pyridin-1-yl}-acetic acid (7l) | 0.789 | 25.23 | 41.48 | 88.76 |

| Epalrestat (control) | N/A | 17.37 | N/A | N/A |

| Trolox (control) | N/A | N/A | 11.89 | N/A |

Derivatives of pyrimidine have been explored as inhibitors of various kinases. A series of potent and selective inhibitors of STK17B (serine/threonine kinase 17B), a member of the death-associated protein kinase family, have been developed based on a thieno[3,2-d]pyrimidine (B1254671) scaffold. nih.govnih.gov The compound PFE-PKIS 43 (4) and its analogs were found to be potent inhibitors of STK17B, with 8- to 60-fold selectivity over the closely related STK17A. nih.gov A cocrystal structure of compound 4 with the catalytic domain of STK17B revealed a unique P-loop conformation that contributes to its high potency and selectivity. nih.gov The carboxylic acid of the inhibitor forms a salt bridge with R41 of the P-loop. nih.govnih.gov Optimization of this thieno[3,2-d]pyrimidine chemotype led to the development of a high-quality chemical probe for STK17B. nih.gov

Exploration of Other Biological Responses

The pyrimidine nucleus is a versatile scaffold that has been incorporated into compounds with a wide array of biological activities. Beyond the aforementioned effects, pyrimidine derivatives have been investigated for their potential as antimicrobial, anticancer, antimalarial, and antihypertensive agents, among others. orientjchem.orgresearchgate.netnih.govnih.gov

For instance, certain pyrimidine derivatives have shown notable antimicrobial properties, including antibacterial and antifungal activities. wisdomlib.org Some have been found to be effective against both Gram-positive and Gram-negative bacteria. wisdomlib.org In the realm of oncology, pyrimidine derivatives have emerged as potent anticancer agents, with some acting as inhibitors of key enzymes involved in tumor growth. wisdomlib.org Additionally, various condensed pyrimidine derivatives have been reported to possess diuretic and cardiovascular effects. pharmatutor.org The diverse biological activities of pyrimidine derivatives underscore their importance in medicinal chemistry and drug discovery. nih.gov

Plant Growth Regulation and Stimulating Effects

Derivatives of pyrimidine have demonstrated significant potential as regulators of plant growth, exhibiting effects comparable to natural phytohormones. Research indicates that these compounds can influence various stages of plant development, from seed germination to vegetative growth, by modulating physiological and biochemical processes.

In research involving tomato (Solanum lycopersicum L.) seedlings, treatment with pyrimidine derivatives led to a notable increase in the content of photosynthetic pigments and total soluble proteins. researchgate.net Specifically, the levels of chlorophyll (B73375) a, chlorophyll b, and carotenoids were significantly elevated compared to control groups. researchgate.net This suggests an enhancement of the photosynthetic apparatus, which can contribute to more robust plant growth. The increase in soluble proteins, ranging from 40% to 241% higher than in control plants, further indicates a positive impact on the plants' metabolic activity. researchgate.net

The phytohormone-like effects of pyrimidine derivatives have also been observed in haricot beans (Phaseolus vulgaris L.). When seeds were treated with these synthetic compounds, the resulting plants showed growth patterns similar to those treated with the natural auxin IAA. researchgate.net Furthermore, some pyrimidine derivatives have been identified as plant activators, which can stimulate a plant's natural defense mechanisms against pathogens without exhibiting direct antimicrobial activity. mdpi.com The mechanism of action for these compounds may involve influencing the endogenous pool of phytohormones within the plant cells, thereby regulating key growth processes such as cell elongation, division, and differentiation. mnau.edu.ua

The collective findings from various studies underscore the potential of pyrimidine derivatives as a novel class of plant growth regulators. Their ability to mimic natural plant hormones and stimulate growth-related metabolic pathways opens avenues for their application in agriculture to enhance crop yield and resilience. auctoresonline.org

Table 1: Effects of Pyrimidine Derivatives on Plant Growth

| Plant Species | Derivative Type | Observed Effects | Reference |

|---|---|---|---|

| Wheat (Triticum aestivum L.) | General Pyrimidine Derivatives | Stimulated shoot and root growth, auxin-like activity. researchgate.net | researchgate.net |

| Tomato (Solanum lycopersicum L.) | Dihydroimidazo[1,2-c]pyrimidine derivatives | Increased content of chlorophyll a, chlorophyll b, carotenoids, and total soluble proteins. researchgate.net | researchgate.net |

| Haricot Bean (Phaseolus vulgaris L.) | General Pyrimidine Derivatives | Auxin-like effect on vegetative growth. researchgate.net | researchgate.net |

| Rice (Oryza sativa) & Arabidopsis | 6-(methoxymethyl)-2-[5-(trifluoromethyl)-2-pyridyl] pyrimidin-4-ol | Stimulated plant disease resistance without inhibiting growth. mdpi.com | mdpi.com |

Central Nervous System (CNS) Activity

In the realm of pharmacology, derivatives of pyrimidine have been investigated for their activity within the central nervous system, with a particular focus on their potential as anticonvulsant agents. The pyrimidine scaffold is a common feature in many biologically active compounds, and its modification has led to the discovery of molecules with significant neuropharmacological effects.

Research into the anticonvulsant properties of pyrimidine derivatives has often utilized animal models of seizures, such as those induced by pentylenetetrazole (PTZ). In one study, a series of 6-methyl-2-((2-oxo-2-arylethyl)thio)pyrimidin-4(3H)-one derivatives were synthesized and screened for their ability to counteract PTZ-induced seizures in rats. pensoft.net While the tested compounds did not exhibit significant anticonvulsant activity when compared to reference drugs like phenobarbital (B1680315) and lamotrigine, the study provided valuable structure-activity relationship insights for future drug design. pensoft.net

Another investigation focused on S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine. japsonline.com These compounds were evaluated in vivo using the PTZ-induced seizure model in rats and in silico through molecular docking studies with relevant biological targets like the GABA-A receptor. The results indicated moderate anticonvulsant activity. japsonline.com Notably, the derivative N-(4-Bromophenyl)-2-(4,6-dimethylpyrimidin-2-yl)thio-acetamide showed the most promising activity, significantly prolonging the latency period of seizures and reducing their duration and severity. japsonline.com

Further research into (4-amino-6-hydroxy-pyrimidin-2-yl)thio-N-acetamides also identified a lead compound with notable anticonvulsant potential. researchgate.net The compound 2-((4-amino-6-hydroxypyrimidin-2-yl)thio)-N-(3-methylphenyl)acetamide was effective in preventing lethality and reducing the number and severity of seizures in the PTZ model. researchgate.net Additionally, a series of 1,2,4-triazole (B32235) derivatives containing a pyrimidine moiety were synthesized and screened for anticonvulsant activity using the maximal electroshock (MES) seizure method. researchgate.net One compound from this series was identified as being particularly potent without inducing neurotoxicity at the tested doses. researchgate.net

These studies collectively highlight the pyrimidine nucleus as a viable scaffold for the development of new CNS-active agents, particularly those with anticonvulsant properties. The consistent, albeit varied, activity observed across different classes of pyrimidine derivatives suggests that further structural modifications could lead to the discovery of more potent and effective therapeutic agents for neurological disorders such as epilepsy.

Table 2: Anticonvulsant Activity of Pyrimidine Derivatives

| Derivative Class | Animal Model | Key Findings | Reference |

|---|---|---|---|

| 6-methyl-2-((2-oxo-2-arylethyl)thio)pyrimidin-4(3H)-ones | Pentylenetetrazole (PTZ)-induced seizures in rats | Did not show significant anticonvulsant activity compared to reference drugs. pensoft.net | pensoft.net |

| S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine | PTZ-induced seizures in rats | Moderate anticonvulsant activity; N-(4-Bromophenyl) derivative was most active. japsonline.com | japsonline.com |

| (4-amino-6-hydroxy-pyrimidin-2-yl)thio-N-acetamides | PTZ-induced seizures in rats | Lead compound prevented lethality and reduced seizure severity. researchgate.net | researchgate.net |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1H-indol-3-yl)acetic acid (IAA) |

| 6-(methoxymethyl)-2-[5-(trifluoromethyl)-2-pyridyl] pyrimidin-4-ol |

| Sodium and potassium salts of 6-methyl-2-mercapto-4-hydroxypyrimidine |

| 6-methyl-2-((2-oxo-2-arylethyl)thio)pyrimidin-4(3H)-one |

| Phenobarbital |

| Lamotrigine |

| N-(4-Bromophenyl)-2-(4,6-dimethylpyrimidin-2-yl)thio-acetamide |

Advanced Computational and Structure Activity Relationship Sar Studies

Quantum Mechanical and Density Functional Theory (DFT) Investigations

Quantum mechanical and Density Functional Theory (DFT) calculations have been instrumental in characterizing the fundamental properties of pyrimidine-containing molecules. These studies offer a detailed understanding of the electronic structure and energetic landscape of these compounds.

Molecular Orbital Analysis and Electronic Structure

Molecular orbital analysis, particularly the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity and bioactivity of a molecule. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. nih.gov

For pyrimidine (B1678525) derivatives, DFT calculations, often using the B3LYP functional with a 6-311G++(d,p) basis set, have been employed to determine these frontier orbitals. irjweb.com For instance, in a study on N-((1H-benzo[d]imidazol-2-yl)methyl) pyrimidin-4-amine, the HOMO energy was calculated to be -6.2613 eV, indicating its potential as an electron donor, while the LUMO energy of -0.8844 eV suggests its capacity as an electron acceptor. irjweb.com Such analyses reveal that charge transfer can occur within the molecule, a phenomenon closely linked to its biological activity. scirp.org The distribution of HOMO and LUMO across the molecular structure highlights the regions most susceptible to electrophilic and nucleophilic attack, respectively.

Table 1: Frontier Orbital Energies of a Related Pyrimidine Derivative

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.2613 |

| LUMO | -0.8844 |

| Energy Gap (ΔE) | 5.3769 |

Data derived from a study on N-((1H-benzo[d]imidazol-2-yl)methyl) pyrimidin-4-amine. irjweb.com

Conformational Analysis and Energy Minimization

The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. Conformational analysis of pyrimidin-4-yl-acetic acid involves studying the rotation around its single bonds to identify stable, low-energy conformers. The rotational barrier around the C-O bond in the carboxylic acid group is a significant factor. Studies on acetic acid have shown that the trans (or syn) conformation, where the O-H bond is oriented away from the C=O bond, is the lowest energy conformer in the gas phase. core.ac.uk The energy barrier for rotation to the higher-energy cis (or anti) conformer is substantial. core.ac.uknih.gov

DFT calculations can be used to map the potential energy surface for the rotation of the acetic acid side chain relative to the pyrimidine ring. By performing geometry optimizations at incremental dihedral angle changes, a rotational energy profile can be constructed, revealing the most stable conformations and the energy barriers between them. For similar flexible molecules, it has been shown that multiple stable conformers can exist with relatively small energy differences. iu.edu.sa Energy minimization calculations help in identifying the global minimum energy structure, which is often the most populated and biologically relevant conformation.

Thermodynamic Parameter Derivations

DFT calculations can also be utilized to derive key thermodynamic parameters such as enthalpy (H), entropy (S), and Gibbs free energy (G). These parameters are crucial for understanding the stability and reactivity of molecules under different conditions. For instance, theoretical calculations on pyrazolo[3,4-d]pyrimidine derivatives have provided insights into their thermal properties. researchgate.net

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interactions between a ligand, such as this compound, and a biological target, typically a protein.

Ligand-Target Interaction Prediction and Binding Mode Elucidation

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the structural basis of ligand-receptor interactions.

For derivatives of this compound, docking studies have been performed against various protein targets. For example, 1-(2-benzylthiopyrimidin-4-yl)-benzimidazol-2-thioacetic acid, a related compound, was docked into the active site of cyclooxygenase-2 (COX-2). tandfonline.comfigshare.com The study revealed that the compound forms three hydrogen bonds with the amino acid residues SER A: 415, GLN A: 454, and HIS A: 386. tandfonline.com Similarly, other pyrimidine derivatives have been docked with targets like CDK8, showing favorable interactions within the binding pocket. nih.gov These simulations help in elucidating the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Assessment of Binding Affinity and Specificity

While molecular docking provides a static picture of the binding mode, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. MD simulations can be used to assess the stability of the docked pose and to calculate the binding free energy, which is a more accurate measure of binding affinity.

In a study of a dihydropyrimidine (B8664642) derivative binding to human serum albumin (HSA), MD simulations were used to establish the stability of the complex. nih.gov Such simulations can reveal conformational changes in both the ligand and the protein upon binding and provide insights into the flexibility of the complex. By analyzing the trajectory of the simulation, one can identify persistent interactions and calculate binding affinities, which can then be compared with experimental data. For instance, the binding affinity of 1-(2-benzylthiopyrimidin-4-yl)-benzimidazol-2-thioacetic acid for COX-2 was calculated to be -9.0 kcal/mol, indicating a strong interaction. tandfonline.comfigshare.comresearchgate.net These computational assessments of binding affinity and specificity are crucial for prioritizing compounds for further experimental testing.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-((1H-benzo[d]imidazol-2-yl)methyl) pyrimidin-4-amine |

| 1-(2-benzylthiopyrimidin-4-yl)-benzimidazol-2-thioacetic acid |

| Cyclooxygenase-2 (COX-2) |

| Cyclin-dependent kinase 8 (CDK8) |

| Human serum albumin (HSA) |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is instrumental in drug discovery for predicting the activity of new molecules and optimizing lead compounds.

Development of Predictive Models for Biological Activity

A thorough review of scientific databases indicates a lack of published predictive QSAR models specifically developed for the biological activities of this compound and its direct derivatives. Research in this area has predominantly focused on more complex pyrimidine structures, often with substitutions at multiple positions on the pyrimidine ring, targeting a wide array of biological targets such as kinases, enzymes, and receptors.

For instance, QSAR studies on pyrimidine derivatives have been successful in predicting their potential as anticancer, anti-inflammatory, and antimicrobial agents. These models typically employ a range of molecular descriptors and statistical methods to correlate structural features with observed biological effects. However, the specific contribution and influence of the 4-acetic acid moiety in an otherwise unsubstituted pyrimidine ring have not been the subject of a dedicated QSAR study. The absence of a specific dataset of this compound analogs with corresponding biological activity data precludes the development and validation of a targeted predictive model.

Identification of Key Structural Descriptors for Potency

In the absence of specific QSAR models for this compound, the identification of key structural descriptors that govern its potency for any given biological activity is speculative. General SAR principles for pyrimidine derivatives often highlight the importance of substituents at various positions of the pyrimidine ring in modulating activity. These descriptors can be broadly categorized as electronic, steric, and hydrophobic in nature.

For other classes of pyrimidine derivatives, key descriptors have been identified. For example, in some kinase inhibitors, the presence of specific hydrogen bond donors and acceptors on the pyrimidine ring is crucial for binding to the target protein. Similarly, the lipophilicity and molecular shape of substituents have been shown to significantly impact the potency and pharmacokinetic properties of various pyrimidine-based compounds.

However, without experimental data and computational modeling focused on this compound, it is not possible to definitively identify the key structural descriptors that would be critical for its biological potency. The electronic properties of the pyrimidine ring itself, combined with the acidic nature and conformational flexibility of the acetic acid side chain, would undoubtedly play a significant role. The table below illustrates hypothetical descriptors that are commonly considered in QSAR studies of related heterocyclic compounds, but their specific impact on this compound remains uninvestigated.

| Descriptor Category | Potential Key Descriptors for this compound |

| Electronic | Partial charges on pyrimidine nitrogen and carbon atoms, Dipole moment, Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. |

| Steric/Topological | Molecular weight, Molecular volume, Surface area, Shape indices. |

| Hydrophobic | LogP (octanol-water partition coefficient), Molar refractivity. |

| Hydrogen Bonding | Number of hydrogen bond donors and acceptors (from the acetic acid group and pyrimidine nitrogens). |

Table 1: Hypothetical Key Structural Descriptors for this compound Potency

Emerging Applications and Future Trajectories in Pyrimidin 4 Yl Acetic Acid Research

Translational Research: From Bench to Therapeutic Candidates

The journey of a pyrimidine-based compound from a laboratory curiosity to a potential therapeutic agent is a meticulous process of refinement and strategic design. The inherent versatility of the pyrimidine (B1678525) ring allows it to interact effectively with diverse biological targets, making it a privileged scaffold in medicinal chemistry. gsconlinepress.comnih.gov

Lead optimization is a critical phase where an initial "hit" compound with promising biological activity is systematically modified to enhance its therapeutic properties. For pyrimidine derivatives, this involves iterative chemical modifications to improve potency, selectivity, and pharmacokinetic profiles. A rapid hit-to-lead (HTL) study on a pyrazolo[3,4-d]pyrimidin-4-one, for instance, identified compounds with improved functional activity and selectivity. Further modifications, such as the addition of an aminosulfonyl group, drastically improved metabolic properties, leading to a lead-like molecule with low clearance and high oral bioavailability in preclinical rat models.

In the development of antitubercular agents, researchers identified an approved antitumor drug containing a pyrimidine core as having modest activity against Mycobacterium tuberculosis. nih.gov Through systematic synthesis and structure-activity relationship (SAR) studies, they optimized the initial hit. This process involved reactions like nucleophilic aromatic substitution and Suzuki-Miyaura coupling to generate a library of derivatives. nih.gov Preclinical evaluation of an optimized candidate in Sprague-Dawley rats revealed moderate exposure, slow elimination, and promising oral bioavailability of 40.7%, marking it as a viable candidate for further development. nih.gov This highlights how a pyrimidine scaffold can be fine-tuned to create potent and drug-like therapeutic candidates.

Modern drug design focuses on creating molecules that interact with specific targets in pathological pathways. The pyrimidine framework is instrumental in developing such targeted therapies. For example, in the fight against multidrug-resistant tuberculosis, researchers have designed pyrimidine hybrids to inhibit the fatty acid biosynthesis pathway, which is essential for the mycobacterium's survival. nih.gov By targeting the acyl carrier protein reductase, these compounds effectively starve the bacteria, leading to cell death. nih.gov

In oncology, pyrimidine derivatives have been designed as inhibitors of critical signaling molecules like the Epidermal Growth Factor Receptor (EGFR). gsconlinepress.com Certain pyrimidine derivatives have been shown to cause tumor regression in xenograft mouse models by targeting Fibroblast Growth Factor Receptor 3 (FGFR3). gsconlinepress.com The design strategy often involves creating hybrid molecules that combine the pyrimidine core with other pharmacophores to enhance target binding and efficacy. For instance, chrysin-substituted pyrimidine–piperazine hybrids have been developed to target DNA gyrase, an enzyme crucial for bacterial DNA topology, making it an ideal target for novel antibiotics. nih.gov These examples underscore the power of rational drug design, where the pyrimidine scaffold is strategically functionalized to modulate specific biological pathways implicated in disease.

Interdisciplinary Applications Beyond Biomedicine

The utility of the pyrimidine core extends far beyond pharmaceuticals, with significant applications in agriculture and emerging roles in materials science. Its unique chemical properties are being harnessed to address challenges in crop protection and the development of advanced functional materials. nbinno.com

In agriculture, pyrimidine derivatives are crucial for developing new pesticides and plant growth regulators, helping to ensure food security. gsconlinepress.com These compounds have demonstrated broad-spectrum biological activities, including fungicidal, insecticidal, and herbicidal properties. gsconlinepress.comacs.org

Fungicides: Benzylpyrimidine derivatives have been developed for use as agricultural and horticultural fungicides, offering protection against various plant pathogens.

Insecticides and Herbicides: Novel pyrimidin-4-amine derivatives have been synthesized and shown to possess excellent insecticidal activity against pests like Mythimna separata and fungicidal activity against pathogens such as Pseudoperonospora cubensis. nih.gov Furthermore, chlorsulfuron, a classical sulfonylurea herbicide, and its pyrimidine-based derivatives are used to control weed growth in crops like wheat. researchgate.net Researchers are actively designing new derivatives to maintain high herbicidal activity while accelerating degradation in soil to protect subsequent crops. researchgate.net

Plant Growth Regulators: Certain pyrimidine derivatives have been shown to exhibit regulatory effects on plant growth, acting similarly to natural plant hormones like auxins and cytokinins. acs.org Studies on winter wheat have demonstrated that these compounds can enhance shoot length and improve photosynthesis, making them promising candidates for use as effective and environmentally friendly plant growth regulators. acs.org

The pyrimidine ring's distinct electronic properties make it an attractive building block for advanced functional materials. researchgate.net Its π-deficient character allows it to serve as an electron-attracting moiety, a key feature in the design of materials with specific optical and electronic functions. researchgate.net

Luminescent and Optical Materials: Pyrimidine derivatives have been extensively studied for their use in luminescent materials. researchgate.net By incorporating pyrimidine units into extended π-conjugated systems, often with electron-donating groups, researchers can design highly fluorescent molecules. researchgate.net These materials have potential applications in organic light-emitting diodes (OLEDs), fluorescent sensors, and photonic devices. researchgate.net Some pyrimidine derivatives also exhibit non-linear optical (NLO) properties, which are valuable for advanced optical technologies. researchgate.net

Coordination Polymers: The nitrogen atoms in the pyrimidine ring are excellent coordination sites for metal ions, enabling the assembly of coordination polymers. acs.org These materials are structures where metal ions are linked by organic ligands (like pyrimidine derivatives) to form one-, two-, or three-dimensional networks. acs.org For example, a 1D coordination polymer based on copper(I) iodide and a pyrimidine-phosphine ligand has been synthesized that exhibits broad-band photoluminescence, demonstrating its potential as an emissive material. researchgate.net Such materials are of interest for applications in sensors, catalysis, and magnetism. acs.org

Methodological Advancements in Characterization and Analysis

The structural elucidation of novel pyrimidine derivatives relies on a suite of advanced analytical techniques. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable for confirming the identity, purity, and structure of these synthesized compounds. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular framework. In pyrimidine derivatives, characteristic signals confirm the presence of the heterocyclic ring and its substituents. For example, protons on the pyrimidine ring often appear as singlets in the δ 8.0–9.0 ppm range. mdpi.com Protons of NH groups are typically observed as exchangeable broad singlets at higher chemical shifts, sometimes exceeding δ 12.0 ppm. researchgate.net

| Proton / Carbon | Typical Chemical Shift (δ, ppm) | Description |

| Pyrimidine Ring Proton | 8.0 - 9.0 | Singlet for C-H on the pyrimidine ring mdpi.com |

| Pyrimidine NH Proton | > 11.0 | Exchangeable broad singlet researchgate.net |

| Hydrazone NH Proton | ~12.4 | Singlet for N-NH proton researchgate.net |

| Aromatic Protons | 7.0 - 8.0 | Multiplets from phenyl or other aryl substituents researchgate.net |

| Methylene (B1212753) Protons (CH₂) | ~4.9 | Singlet for protons adjacent to a carbonyl group mdpi.com |

| Pyrimidin-4-one Carbonyl (¹³C) | ~157 | Characteristic signal for C=O in the ring mdpi.com |

| Amide Carbonyl (¹³C) | ~166 | Signal for C=O in an external amide group mdpi.com |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. Pyrimidine derivatives exhibit characteristic absorption bands corresponding to specific bond vibrations. These spectra provide quick, qualitative confirmation of a successful synthesis.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H | Stretching | 3300 - 3450 researchgate.net |

| O-H | Stretching (broad) | 3250 - 3450 researchgate.netorganic-chemistry.org |

| Aromatic C-H | Stretching | 2920 - 2980 organic-chemistry.org |

| Cyano (C≡N) | Stretching | ~2220 researchgate.net |

| Carbonyl (C=O) | Stretching | 1620 - 1700 researchgate.netorganic-chemistry.org |

| C=N / C=C | Stretching | 1525 - 1600 organic-chemistry.org |

| C-Cl | Stretching | ~700 organic-chemistry.org |

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can confirm a molecular formula with high accuracy. nih.gov Electron impact mass spectrometry (EI-MS) studies reveal characteristic fragmentation patterns, where the molecular ion peak is observed, followed by the successive loss of functional groups, which helps in structural confirmation. nih.gov

Challenges and Prospective Directions in Pyrimidin-4-YL-acetic Acid Research

The this compound scaffold is a significant pharmacophore in medicinal chemistry, serving as a foundational structure for a variety of therapeutic agents. Research into its derivatives continues to reveal promising biological activities. However, the translation of these findings from the laboratory to clinical applications is met with several challenges. Addressing these hurdles and leveraging emergent technologies will define the future trajectory of research in this area.

Addressing Synthetic Accessibility and Scalability

A primary obstacle in the development of novel this compound derivatives is the efficiency and scalability of their synthesis. The creation of these molecules often involves multi-step processes that can be complex and yield moderate results. For instance, the synthesis of certain pyrimidine derivatives through the condensation of an α,β-unsaturated ketone with a substituted pyrimidine may result in yields ranging from 14% to 65%. nih.gov Such variability and often low yields present significant challenges for large-scale production.

The purification of the final products frequently requires methods like column chromatography or recrystallization, which can be time-consuming and costly, further complicating scalability. nih.gov Future research must focus on developing more robust and efficient synthetic methodologies.

Deepening Mechanistic Understanding of Biological Effects

Derivatives of pyrimidine exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties. nih.govgsconlinepress.com A significant challenge lies in elucidating the precise molecular mechanisms through which these compounds exert their biological effects. While a compound may show potent activity in cell-based assays, identifying its direct molecular target and understanding its impact on cellular signaling pathways is a complex endeavor.

For example, certain pyrimidine derivatives function as kinase inhibitors, targeting pathways mediated by enzymes like Janus kinase (JAK) or Son of Sevenless 1 (SOS1). googleapis.comgoogle.com The JAK-STAT signaling pathway is crucial in processes like cell proliferation, differentiation, and immune response. google.com Similarly, SOS1 inhibitors can affect the RAS-GTP cycle, which is vital in cell signaling and is often dysregulated in various cancers. googleapis.com A thorough understanding of these interactions at a molecular level is essential for optimizing drug efficacy and minimizing off-target effects.

Table 2: Investigating Biological Mechanisms of Pyrimidine Derivatives

| Research Area | Key Questions | Methodologies |

|---|---|---|

| Target Identification | What specific protein or enzyme does the compound bind to? | Affinity chromatography, proteomics, genetic screening (e.g., CRISPR). |

| Pathway Analysis | Which cellular signaling pathways are modulated by the compound? | Western blotting, RNA sequencing, phosphoproteomics. |

| Structural Biology | What is the three-dimensional structure of the compound bound to its target? | X-ray crystallography, cryo-electron microscopy (Cryo-EM). |

| Enzyme Kinetics | How does the compound affect the activity of its target enzyme? | IC50 determination, enzyme inhibition assays. |

Integration of Artificial Intelligence and Machine Learning in Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) offers a transformative approach to overcoming challenges in both synthesis and mechanistic understanding. Computational tools are increasingly being used to accelerate the drug discovery process for pyrimidine-based compounds. mdpi.com

In silico techniques such as molecular docking are employed to predict the binding affinity of newly designed compounds to specific biological targets, helping to prioritize candidates for synthesis. nih.gov Furthermore, computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of molecules, allowing researchers to identify compounds with promising drug-like characteristics early in the development pipeline. nih.govtandfonline.com This predictive power helps to reduce the time and cost associated with laboratory screening.

AI can also be applied to synthetic chemistry by predicting reaction outcomes and suggesting optimal synthetic routes, thereby addressing the scalability and accessibility issues outlined previously. By analyzing vast datasets of chemical reactions, ML algorithms can identify patterns that may not be apparent to human chemists, leading to the discovery of more efficient synthetic pathways.

Table 3: Applications of AI and Machine Learning in Pyrimidine Research

| Drug Discovery Phase | AI/ML Application | Specific Technique | Expected Outcome |

|---|---|---|---|

| Target Identification | Analyzing biological data to identify novel drug targets. | Network analysis, genomic data mining. | Validation of new targets for pyrimidine derivatives. |

| Hit Identification | Screening virtual libraries of compounds for potential activity. | Virtual screening, molecular docking. | Rapid identification of promising hit compounds. |

| Lead Optimization | Predicting physicochemical and ADMET properties to refine lead compounds. | Quantitative Structure-Activity Relationship (QSAR), predictive modeling. | Design of molecules with improved efficacy and safety profiles. |

| Synthesis Planning | Devising efficient and scalable synthetic routes. | Retrosynthesis prediction algorithms. | Reduction in the time and resources required for chemical synthesis. |

常见问题

Q. What are the established synthetic routes for Pyrimidin-4-YL-acetic acid, and how can purity be optimized?